Gallium(III) acetylacetonate

Thermal Stability MOCVD Precursor Ga2O3 Thin Films

Choose Ga(acac)₃ for safer, high-temperature MOCVD and ALD of ultra-wide bandgap Ga₂O₃ films. Unlike pyrophoric trimethylgallium, this non-pyrophoric crystalline solid decomposes controllably above 300°C, preventing premature nucleation and ensuring low-carbon, uniform films. Its high solubility in common organic solvents also enables precise hot-injection synthesis of Ga₂O₃ nanocrystals. Ideal for research and pilot production where process safety and film quality are paramount.

Molecular Formula C15H21GaO6
Molecular Weight 367.05 g/mol
Cat. No. B15088815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium(III) acetylacetonate
Molecular FormulaC15H21GaO6
Molecular Weight367.05 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O[Ga](OC(=CC(=O)C)C)OC(=CC(=O)C)C
InChIInChI=1S/3C5H8O2.Ga/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
InChIKeyZVYYAYJIGYODSD-LNTINUHCSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium(III) Acetylacetonate: High-Purity MOCVD & ALD Precursor for Ga2O3 Thin Films


Gallium(III) acetylacetonate (Ga(acac)₃, CAS 14405-43-7) is an organometallic coordination complex with the formula Ga(C₅H₇O₂)₃. It is a white to off-white crystalline solid characterized by a monoclinic crystal structure, a molecular weight of 367.05 g/mol, and a melting point of 196–198°C (with decomposition) . The compound is insoluble in water but readily soluble in organic solvents such as ethanol, acetone, and toluene . Its primary industrial and research utility lies in its function as a volatile precursor for metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD), where thermal decomposition yields high-purity gallium oxide (Ga₂O₃) thin films—a critical ultra-wide bandgap (~4.8 eV) semiconductor for power electronics [1].

Why Ga(acac)₃ Outperforms Generic Gallium Precursors in High-Temperature Deposition


The selection of a gallium precursor for thin-film deposition is not interchangeable; the choice profoundly impacts process safety, thermal budget, and film purity. While alternative gallium sources exist, they often present critical operational limitations. For instance, the widely used precursor trimethylgallium (TMG) is pyrophoric, posing significant handling and safety risks, and decomposes at lower temperatures unsuitable for high-temperature MOCVD [1]. Similarly, other gallium β-diketonates, such as Ga(hfac)₃, offer different volatility and thermal stability profiles, leading to variable film growth rates and carbon incorporation [2]. The following evidence quantifies the specific performance, safety, and physical property differentiators that position Ga(acac)₃ as the optimal precursor for applications demanding high thermal stability, non-pyrophoric handling, and precise control over Ga₂O₃ deposition.

Ga(acac)₃ vs. Trimethylgallium (TMG): Quantified Thermal Stability and Safety Advantages


Superior Thermal Stability and Higher Decomposition Onset Temperature Compared to TMG

Ga(acac)₃ demonstrates significantly higher thermal stability than trimethylgallium (TMG), decomposing at temperatures more than 100°C higher. This allows for high-temperature deposition processes without premature precursor degradation. Ga(acac)₃ decomposition starts around 300°C , whereas TMG decomposes beginning around 480°C . While both decompose at high temperatures, the key differentiator is the nature of decomposition: Ga(acac)₃ undergoes a controlled, ligand-based decomposition to yield Ga₂O₃, whereas TMG decomposition is more abrupt and yields elemental gallium and hydrocarbons. This controlled decomposition of Ga(acac)₃ is critical for achieving uniform film growth in MOCVD.

Thermal Stability MOCVD Precursor Ga2O3 Thin Films

Non-Pyrophoric Nature: A Critical Safety Advantage Over TMG

In stark contrast to trimethylgallium (TMG), Ga(acac)₃ is not pyrophoric. TMG ignites spontaneously upon exposure to air, requiring stringent inert atmosphere handling and posing significant fire and safety hazards [1]. Ga(acac)₃ is a stable, air-stable crystalline powder that can be handled in ambient conditions, dramatically simplifying precursor storage, weighing, and reactor loading procedures [2].

Pyrophoricity Safety Handling MOCVD Precursor

Crystalline Powder Form Simplifies Handling vs. Liquid TMG

Ga(acac)₃ is a crystalline powder with a bulk density of 1.42 g/cm³, a melting point of 196–198°C, and a boiling point of 140°C at 10 mmHg (sublimation) . In contrast, TMG is a volatile, pyrophoric liquid (boiling point ~55°C) that requires precise vapor pressure control and specialized liquid delivery systems . The solid powder form of Ga(acac)₃ allows for straightforward weighing in air, simpler precursor bubblers, and reduces the complexity of precursor delivery systems in CVD/ALD tools.

Physical Form Handling MOCVD Precursor Weighing Accuracy

Ga(acac)₃ Application Scenarios Where Quantified Differentiators Drive Procurement


High-Temperature MOCVD of Ga₂O₃ for Power Electronics

For the fabrication of β-Ga₂O₃ thin films—a next-generation ultra-wide bandgap semiconductor—Ga(acac)₃ is the precursor of choice. Its thermal stability ensures decomposition commences controllably around 300°C , enabling high-temperature MOCVD processes (e.g., 500–800°C) without premature gas-phase nucleation. This yields highly uniform, dense films with low carbon contamination. The non-pyrophoric nature of Ga(acac)₃ simplifies reactor design and operation compared to TMG-based processes, which require extensive safety interlocks.

Atomic Layer Deposition (ALD) of High-Purity Ga₂O₃

In ALD, self-limiting surface reactions demand precursors with robust thermal stability to prevent decomposition during the precursor pulse. Ga(acac)₃, with its decomposition onset at ~300°C , provides a wide ALD temperature window (typically 200–350°C) where it remains intact on the surface until reacting with the co-reactant (e.g., H₂O or O₃) . This contrasts with more thermally labile precursors that may decompose prematurely, compromising the self-limiting nature of ALD and leading to non-uniform film thickness.

Solution-Based Synthesis of Ga₂O₃ Nanomaterials and Quantum Dots

The high solubility of Ga(acac)₃ in common organic solvents (e.g., ethanol, acetone, toluene) makes it an ideal precursor for solvothermal and hot-injection synthesis of Ga₂O₃ nanocrystals and quantum dots. Its controlled decomposition profile in solution enables precise control over nanoparticle size and morphology. This is a key advantage over insoluble or less soluble gallium precursors (e.g., GaCl₃ or Ga(NO₃)₃) that require aqueous or highly polar media, which can introduce hydroxyl impurities.

GaN Nanowire and Nanostructure Synthesis

Ga(acac)₃ serves as a gallium source for the vapor-liquid-solid (VLS) growth of GaN nanowires and nanostructures at relatively low temperatures. Its volatility and thermal stability profile allow for controlled delivery of gallium vapor to the catalyst particle . Compared to TMG, the non-pyrophoric nature and solid form of Ga(acac)₃ make it significantly easier to handle in academic and research settings where dedicated, high-safety MOCVD infrastructure may not be available .

Technical Documentation Hub

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